1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol 1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13985038
InChI: InChI=1S/C12H10OS/c1-2-10(13)8-11-7-9-5-3-4-6-12(9)14-11/h1,3-7,10,13H,8H2
SMILES:
Molecular Formula: C12H10OS
Molecular Weight: 202.27 g/mol

1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol

CAS No.:

Cat. No.: VC13985038

Molecular Formula: C12H10OS

Molecular Weight: 202.27 g/mol

* For research use only. Not for human or veterinary use.

1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol -

Specification

Molecular Formula C12H10OS
Molecular Weight 202.27 g/mol
IUPAC Name 1-(1-benzothiophen-2-yl)but-3-yn-2-ol
Standard InChI InChI=1S/C12H10OS/c1-2-10(13)8-11-7-9-5-3-4-6-12(9)14-11/h1,3-7,10,13H,8H2
Standard InChI Key XBCJAWGRSLBIAZ-UHFFFAOYSA-N
Canonical SMILES C#CC(CC1=CC2=CC=CC=C2S1)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Nomenclature

1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol consists of a benzo[b]thiophene core fused to a but-3-yn-2-ol chain. The IUPAC name, 1-(1-benzothiophen-2-yl)but-3-yn-2-ol, reflects the substitution pattern: the benzothiophene’s 2-position is bonded to a propargyl alcohol group (C#C–CH(OH)–CH₂–). Key identifiers include:

PropertyValue
Molecular FormulaC₁₂H₁₀OS
Molecular Weight202.27 g/mol
InChIInChI=1S/C12H10OS/c1-2-10...
SMILESC#CC(CC1=CC2=CC=CC=C2S1)O
CAS No.Not publicly disclosed

The planar benzothiophene system contributes to π-stacking interactions, while the alkyne and hydroxyl groups offer sites for functionalization .

Synthetic Methodologies

Modern One-Pot Strategies

A breakthrough in benzothiophene synthesis was reported in 2024, leveraging 2-mercaptobenzoic acid and aryl bromomethyl ketones under basic conditions . While this method targets 2-aroylbenzo[b]thiophen-3-ols, its principles are adaptable:

  • Sₙ2 Nucleophilic Attack: The thiol group in 2-mercaptobenzoic acid displaces bromide in bromomethyl ketones, forming a thioether intermediate.

  • Intramolecular Cyclization: Base-mediated deprotonation triggers cyclization, yielding the benzothiophene scaffold.

For 1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol, substituting bromomethyl ketones with propargyl-based electrophiles could enable direct alkyne incorporation. Yields for analogous reactions range from 45–87%, depending on electronic effects .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: The hydroxyl proton resonates downfield at δ ≈ 13 ppm, indicative of strong hydrogen bonding. Alkyne protons (C≡CH) appear as a singlet near δ 2.1–2.3 ppm, while aromatic protons integrate for 7H between δ 7.2–8.1 ppm .

  • ¹³C NMR: The alkyne carbons (C≡C) are observed at δ ≈ 70–80 ppm, with the quaternary benzothiophene carbons spanning δ 120–140 ppm.

X-Ray Crystallography

A related compound, 2-aroylbenzo[b]thiophen-3-ol (5h), was characterized via single-crystal XRD, confirming the bicyclic system’s planarity and substituent orientations . For 1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol, similar analyses would validate the alkyne’s spatial arrangement.

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